molecular formula C13H22N2O4 B1413472 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate CAS No. 1823265-38-8

2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate

Cat. No. B1413472
CAS RN: 1823265-38-8
M. Wt: 270.32 g/mol
InChI Key: IJSXTUMCGDQTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The tert-butyl and 3a-methyl groups are likely attached to this ring .


Chemical Reactions Analysis

Pyrroles typically undergo electrophilic substitution reactions at the 2-position, which is activated due to the presence of the nitrogen atom. Therefore, it’s possible that the tert-butyl and 3a-methyl groups were introduced through such a reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrole ring and the tert-butyl and 3a-methyl groups. For example, the pyrrole ring would contribute to the compound’s aromaticity and potentially its color .

Scientific Research Applications

NMR Analysis and Structural Characteristics

  • The compound has been analyzed using NMR and X-ray crystallography, revealing its structural characteristics. It's part of a class of conjugated buta-1,3-dienes substituted with a heterocyclic group, which can be used as dyes and pigments due to their long-range conjugated systems. The conjugation plane and stability were studied via quantum chemical calculations (Liu, Song, & Yan, 2014).

Crystal Structure Comparison

  • Its structure is compared with related compounds, focusing on the planarity of the substituted pyrrole rings. This comparison helps understand the molecule's properties and potential applications in various fields (Dazie et al., 2017).

Organocatalyzed Synthesis

  • The compound's synthesis through organocatalysis has been explored. This process yields the product as a racemic mixture, with its structure confirmed by various spectroscopic methods. Such synthetic routes are crucial for producing these compounds in a laboratory setting (Hozjan et al., 2023).

Photocyclodimer Formation

  • Research on the photocyclodimer obtained from the monomeric form of this compound has been conducted. This study provides insights into its constitution and configuration, essential for understanding its chemical behavior under light exposure (Kopf, Wrobel, & Margaretha, 1998).

Synthesis of Derivatives

  • The synthesis of various derivatives, such as methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, has been detailed. These derivatives have potential applications in organic chemistry and material science (Porta, Capuzzi, & Bettarini, 1994).

FVP Synthesis and Reactions

  • Flash vacuum pyrolysis (FVP) synthesis of the compound has been studied, providing a method for producing it efficiently. The compound reacts readily with electrophiles, indicating potential for further chemical modifications (Hill et al., 2009).

NMR Study of Related Compounds

  • NMR studies of related 2-benzyl, 2-methyl, and 2-aryloctahydropyrrolo[3,4-c]pyrroles have been conducted, providing a basis for understanding the NMR characteristics of similar compounds (Ohnmacht et al., 1983).

Crystallographic Analysis

  • Detailed crystallographic analysis has been performed on similar compounds, aiding in the understanding of molecular structure and interactions in crystalline forms (Dazie et al., 2017).

Diastereoselectivity in Reactions

  • The diastereoselectivity of reactions involving the compound has been studied, highlighting its potential in stereoselective synthesis, a crucial aspect in pharmaceutical and organic chemistry (Vallat et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

5-O-tert-butyl 3a-O-methyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-9-5-14-7-13(9,8-15)10(16)18-4/h9,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSXTUMCGDQTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Reactant of Route 2
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Reactant of Route 3
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Reactant of Route 4
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Reactant of Route 5
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Reactant of Route 6
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.